molecular formula C14H24O2Si B3156091 (3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol CAS No. 81805-53-0

(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol

Cat. No. B3156091
CAS RN: 81805-53-0
M. Wt: 252.42 g/mol
InChI Key: MVIQUDNKABQIRT-UHFFFAOYSA-N
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Description

The compound “(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol” seems to be a type of organosilicon compound. These compounds are often used in organic synthesis due to their ability to protect reactive functional groups .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, tert-butyldimethylsilyl (TBDMS) ethers, which are similar, can be synthesized using tert-butyldimethylsilyl chloride and an alcohol in the presence of a base .

properties

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-9,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQUDNKABQIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 1,3-benzenedimethanol (5.10 g, 36.91 mmol) in dichloromethane (70 ml) was added at 0° C. triethylamine (7.47 g, 73.82 mmol), 4-dimethyl-aminopyridine (451 mg, 3.61 mmol) and t-butyldimethylchlorosilane (5.56 g, 36.91 mmol) successively, and the mixture was stirred for 20 hours at room temperature. Thereto was added a saturated ammonia solution and the mixture was extracted with ethyl acetate and separated by a separating funnel. The organic layer was washed with water and saturated brine, dried over magnesium sulfate and filtered. The solvent was removed in vacuo and the residue was purified by silica gel column chromatography to give the subject compound (4.23 g, 45%).
Quantity
5.1 g
Type
reactant
Reaction Step One
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7.47 g
Type
reactant
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[Compound]
Name
4-dimethyl-aminopyridine
Quantity
451 mg
Type
reactant
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5.56 g
Type
reactant
Reaction Step One
Quantity
70 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

33.3 g of tert-butyldimethylsilyl chloride is added to a solution of 30 g of 3-hydroxymethylbenzyl alcohol and 30 g of imidazole in 250 ml of dimethylformamide at 0° C. under argon and stirred for. 20 hours at 25° C. It is diluted with 1.5 1 of ether, shaken twice with 100 ml of 10% sulfuric acid each, washed neutral with brine, dried on sodium sulfate and concentrated by evaporation in a vacuum. The residue is chromatographed on silica gel. With hexane/0-80% ether, 23.4 g of 3-tert-butyldimethylsilyloxymethyl-benzyl alcohol is obtained as colorless oil.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
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Quantity
100 mL
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (a 60% oil suspension, 3.47 g, 86.8 mmol) in THF (150 mL) was added m-benzenedimethanol (10.00 g, 72.4 mmol) at room temperature, and stirred for 1 hour. To the resulting cloudy liquid was added t-butyldimethylchlorosilane (10.91 g, 72.4 mmol) at room temperature, and stirred for another 4 hours. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with a 10% aqueous potassium hydrogensulfate solution and extracted three times with ethyl acetate. The ethyl acetate extract solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated. The residue was purified by a silica gel column chromatography (silica gel 400 mL; hexane/ethyl acetate=5/1 to 2/1) to obtain the title compound (9.25 g, 51%) as a colorless oil.
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0 (± 1) mol
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reactant
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[Compound]
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oil
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0 (± 1) mol
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.91 g
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

To a solution of 1,3-benzenedimethanol (1 g) in tetrahydrofuran (10 mL) was added sodium hydride (60%, 318 mg) under ice-cooling, and the mixture was stirred for 30 minutes. To the reaction mixture was added tert-butyldimethylsilyl chloride (1.09 g), and the mixture was stirred at room temperature for 4 days. Ice water was added to the reaction mixture, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give the title compound (528 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
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(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
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(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
Reactant of Route 4
(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
Reactant of Route 5
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(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol

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